molecular formula C27H31NO B10840183 1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol

1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol

Cat. No.: B10840183
M. Wt: 385.5 g/mol
InChI Key: LBCGIDHKEKGBGS-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties, making it a subject of study for researchers aiming to develop new therapeutic agents.

Preparation Methods

The synthesis of 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol involves several steps. One common method includes the reaction of benzhydryl chloride with piperidine derivatives. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The compound may also influence ion channels and signaling pathways involved in neuronal excitability .

Comparison with Similar Compounds

1-Benzhydryl-4-(3-phenylpropyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamides: These compounds also exhibit anticonvulsant properties and share structural similarities.

    Diphenhydramine: Another compound with a benzhydryl group, known for its antihistamine and sedative effects.

    Phenytoin: A well-known anticonvulsant drug, which, although structurally different, shares a similar therapeutic application.

The uniqueness of this compound lies in its specific structural features and the potential for fewer side effects compared to other anticonvulsant agents .

Properties

Molecular Formula

C27H31NO

Molecular Weight

385.5 g/mol

IUPAC Name

1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol

InChI

InChI=1S/C27H31NO/c29-27(18-10-13-23-11-4-1-5-12-23)19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,11-12,14-17,26,29H,10,13,18-22H2

InChI Key

LBCGIDHKEKGBGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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